molecular formula C13H15N3O B3022502 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 851882-57-0

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B3022502
CAS RN: 851882-57-0
M. Wt: 229.28 g/mol
InChI Key: PGICGJBHAYXFKH-UHFFFAOYSA-N
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Description

“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a phenyl group and a piperidine ring .


Molecular Structure Analysis

The molecular structure of “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine” is characterized by a 1,2,4-oxadiazole ring attached to a phenyl group and a piperidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which include “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . For instance, these compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They have also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Potential Alternative Templates for Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, such as “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine”, could be potential alternative templates for discovering novel antibacterial agents .

Drug Development

The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Thus, it is a perfect framework for the novel drug development .

Inhibitory Effect Against EGFR Wild-Type Enzyme

The new derivatives of “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine” have shown a robust inhibitory effect against the EGFR wild-type enzyme . This observation underscores the potential of the new derivatives as effective EGFR WT inhibitors with substantial anticancer efficacy .

Tracing and Inhibiting the SHP1 Activity

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance . “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine” could potentially be used in this application .

properties

IUPAC Name

3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGICGJBHAYXFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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